2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(28-17-4-5-19-20(10-17)27-13-26-19)21(25)24-11-15-6-8-23-18(9-15)16-3-2-7-22-12-16/h2-10,12,14H,11,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDLFOKWGNSOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3’-bipyridine]-4-yl}methyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole moiety followed by the introduction of the bipyridine group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Acetamido Group Reactivity
The acetamido (–NHCO–) linker exhibits stability under mild conditions but can undergo hydrolysis or rearrangement under extreme acidity/basicity.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), 100°C | 4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)benzoic acid | Forms acetyl derivative; side reactions possible. |
| Hofmann Degradation | Br₂, NaOH (aq.) | Amine derivative | Limited applicability due to competing ester hydrolysis. |
Sulfanyl (Thioether) Oxidation
The sulfur atom in the sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones.
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring participates in ring-opening and substitution reactions.
Pyridine Ring Functionalization
The pyridin-4-yl group undergoes electrophilic substitution at the meta position relative to the oxadiazole attachment.
Enzyme-Targeted Reactions
The compound’s sulfamoyl and oxadiazole motifs enable interactions with enzymes like carbonic anhydrase (CA):
| Target Enzyme | Binding Affinity (Kd) | Selectivity Over Other Isozymes | Application
Scientific Research Applications
Antiviral Applications
Research indicates that compounds similar to 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide exhibit significant antiviral properties. For instance:
- Mechanism of Action : These compounds may inhibit viral replication by interfering with nucleic acid synthesis or by modulating host immune responses through the enhancement of interferon production.
- Case Study : A study on pyrimidine derivatives demonstrated their effectiveness against various RNA viruses, suggesting that the target compound may have similar capabilities against viruses like influenza A and HIV .
Anticancer Applications
The compound has also shown promise in cancer research:
- Cytotoxicity Studies : Various derivatives have been tested for their ability to induce apoptosis in cancer cell lines. For example, modifications at specific positions of related compounds have led to enhanced cytotoxicity against HeLa and A549 cell lines .
- Mechanism of Action : The proposed mechanisms include the inhibition of topoisomerase II and induction of cell cycle arrest at the G2/M phase, which are critical pathways in cancer cell proliferation .
Enzyme Inhibition
The compound's structure lends itself to potential enzyme inhibitory activity:
- α-Glucosidase Inhibition : Similar compounds have been synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial for managing type 2 diabetes mellitus .
Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| This compound | HeLa | 18 | Moderate toxicity observed |
| Related Compounds | A549 | 10 | High cytotoxicity observed |
| Other Derivatives | MRC-5 | 20 | Moderate toxicity observed |
Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Observations |
|---|---|---|---|
| This compound | α-glucosidase | 15 | Effective inhibitor |
| Other Derivatives | Acetylcholinesterase | 12 | Significant inhibition |
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3’-bipyridine]-4-yl}methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the benzodioxole group can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three analogs from the evidence:
Key Differences and Implications
Aromatic Substituents
- The benzodioxol group in the target compound is more electron-rich than the 2,6-dimethylphenoxy group in Compound m . This could enhance metabolic stability but reduce membrane permeability compared to alkylated phenoxy analogs.
- The bipyridine unit offers unique metal-binding capabilities absent in Compounds m and L075-1103, which may be exploitable in catalytic or chelation-based therapies .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide , identified by its CAS number 2097890-45-2, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzodioxole moiety linked to a bipyridine group through a propanamide chain. The molecular formula is with a molecular weight of 341.4 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit the activity of ADP-ribosyltransferase enzymes, which play critical roles in cellular signaling and stress responses .
- Antiviral Properties : Preliminary studies indicate that derivatives similar to this compound exhibit antiviral activity against various pathogens by disrupting their replication processes. This is particularly relevant in the context of emerging viral threats like SARS-CoV-2 .
In Vitro Studies
- Antimicrobial Activity : In vitro assays have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. For example, it was effective against Helicobacter pylori, a common pathogenic bacterium associated with gastric diseases. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity .
- Cytotoxicity Assays : Cytotoxic effects were evaluated using human cell lines, revealing that while the compound shows some cytotoxicity at higher concentrations, it also exhibits selective toxicity towards cancerous cells compared to non-cancerous cells .
Case Studies
- Study on ADP-Ribosylation : A study focused on the inhibition of ADP-ribosylation by similar compounds demonstrated that they could protect human lung cells from the detrimental effects of bacterial toxins like ExoA. The IC50 values for related compounds ranged from 87 nM to 484 μM, suggesting that our target compound may have comparable efficacy in similar assays .
- Therapeutic Applications : Research has indicated potential therapeutic applications for this compound in treating infections caused by multidrug-resistant bacteria due to its unique mechanism of action that disrupts bacterial virulence factors .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | IC50/MIC Values | Notes |
|---|---|---|---|
| Antimicrobial | Helicobacter pylori | Low micromolar range | Effective against resistant strains |
| Enzymatic Inhibition | ADP-ribosyltransferases | 87 nM - 484 μM | Competitive inhibition observed |
| Cytotoxicity | Human cancer cell lines | Varies | Selective toxicity noted |
| Antiviral | SARS-CoV-2 | Not specified | Potential for further investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
